2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

Medicinal chemistry Scaffold design Regiochemistry

This 2-pyrazin-2-yl-pyrimidine-4-carboxylic acid is the correct regioisomer for CHK1 kinase inhibitor scaffolds (EP 2197874 B1), with the 4-COOH enabling diverse amide couplings. Unlike the inactive 5,6-dihydroxy analog (HCV NS5B IC₅₀ 5,300 nM), this des-hydroxy scaffold is ideal for sequential C5/C6 functionalization in parallel library synthesis. The bidentate N/O chelation geometry is absent in the 5-COOH regioisomer, making this the essential building block for medicinal chemistry programs.

Molecular Formula C9H6N4O2
Molecular Weight 202.17 g/mol
Cat. No. B13177271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC9H6N4O2
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)C2=NC=CN=C2
InChIInChI=1S/C9H6N4O2/c14-9(15)6-1-2-12-8(13-6)7-5-10-3-4-11-7/h1-5H,(H,14,15)
InChIKeyBQFLUKDNSXUSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid — Procurement-Relevant Physicochemical and Scaffold Overview


2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid (CAS 1341312-00-2, MF C₉H₆N₄O₂, MW 202.17 g/mol) is a heteroaromatic building block comprising a pyrimidine-4-carboxylic acid core with a pyrazin-2-yl substituent at the 2-position . It belongs to the arylpyrazine-arylpyrimidine carboxylic acid class disclosed in early Merck patents as intermediates for diuretic and hypoglycaemic agents [1]. The compound is commercially available at 98% purity from multiple vendors and serves as a synthetic intermediate for medicinal chemistry programs, particularly in kinase and antiviral drug discovery [2].

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic Acid — Why Regioisomeric and Analog Substitutions Alter Biological and Synthetic Utility


The pyrazine-pyrimidine biaryl carboxylic acid scaffold exhibits pronounced sensitivity to substitution pattern. Shifting the pyrazine attachment from the 2-position to the 6-position of the pyrimidine ring (CAS 2090592-02-0) alters the spatial orientation of the carboxylic acid relative to the nitrogen heterocycles, affecting metal-chelating geometry and hydrogen-bonding networks . Moving the COOH group from position 4 to position 5 (CAS 1340196-88-4) changes both the predicted pKa and the LogD, impacting solubility and salt formation behaviour [1]. Adding a 5-methyl group (CAS 1690946-58-7) introduces steric bulk that restricts conformational freedom . The 5,6-dihydroxy analog (CHEMBL205130) demonstrates measurable but weak antiviral activity (HCV NS5B IC₅₀ = 5,300 nM; Influenza PA Ki = 1,100 nM) that is entirely absent in the non-hydroxylated scaffold, confirming that functionalisation drastically alters target engagement [2]. Consequently, substituting any of these close analogs without re-validation of synthetic routes, biological activity, or physicochemical properties risks project failure.

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic Acid — Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Scaffold Comparison: 2-Pyrazinyl vs 6-Pyrazinyl Substitution

The target compound bears the pyrazine ring at the 2-position of the pyrimidine (CAS 1341312-00-2), whereas the 6-regioisomer (CAS 2090592-02-0) places it meta to the carboxylic acid. This positional difference is critical when the carboxylic acid is employed as a directing group for C–H functionalisation or as a metal-coordinating handle. In the patent literature describing pyrazin-2-yl-pyrimidin-4-yl-amine CHK1 inhibitors, the regiospecific 2-pyrazinyl-4-substituted pyrimidine architecture is required for kinase hinge-binding, confirming that the 6-substituted analog cannot serve as a bioisosteric replacement [1]. Both isomers share identical molecular formula (C₉H₆N₄O₂) and molecular weight (202.17), making them indistinguishable by MS alone; orthogonal characterisation (e.g., ¹H NMR, HPLC retention time) is essential for procurement quality control [2].

Medicinal chemistry Scaffold design Regiochemistry

Carboxylic Acid Position: 4-COOH vs 5-COOH Physicochemical Impact

The 4-carboxylic acid regioisomer (target compound, CAS 1341312-00-2) differs from the 5-carboxylic acid regioisomer (CAS 1340196-88-4) in acid strength and lipophilicity. Pyrimidine-4-carboxylic acid has a predicted pKa of 2.81 ± 0.10 (or approximately 3.51 depending on measurement method), a LogD of –1.89 at pH 5.5, and a LogP of 0.09 [1]. The 5-carboxylic acid analog is expected to have a slightly higher pKa due to the reduced electron-withdrawing effect of the adjacent pyrimidine nitrogen [2]. The target compound's 4-COOH placement positions the acid group for direct conjugation with the pyrimidine N1, enabling stronger intramolecular hydrogen bonding and distinct metal-chelation behaviour compared to the 5-COOH isomer [3].

Physicochemical properties Salt formation Solubility

Absence of 5-Methyl Substituent: Steric and Conformational Implications

The target compound lacks the 5-methyl group present in 5-methyl-2-(pyrazin-2-yl)pyrimidine-4-carboxylic acid (CAS 1690946-58-7). The methyl group introduces steric hindrance that restricts rotation around the pyrazine-pyrimidine biaryl bond, locks the molecular conformation, and can interfere with binding pockets that accommodate a planar, unsubstituted pyrimidine . The non-methylated scaffold is molecularly simpler (MW 202.17 vs 216.20 g/mol) and offers a more versatile starting point for diversity-oriented synthesis, as the C5 position remains available for further derivatisation .

Steric effects Conformational analysis Scaffold minimalism

Differential Biological Activity vs 5,6-Dihydroxy Analog: HCV NS5B and Influenza PA

The 5,6-dihydroxy analog (CHEMBL205130, BDBM50183503) has reported inhibitory activity against HCV 1b NS5B polymerase (IC₅₀ = 5,300 nM) and binding affinity to Influenza A PA N-terminal domain (Ki = 1,100 nM), as well as plaque growth inhibition (EC₅₀ = 3,800 nM) [1]. These activities are conferred by the 5,6-dihydroxypyrimidine pharmacophore, a known metal-chelating motif essential for polymerase inhibition as described in Angeletti patents on dihydroxypyrimidine carboxylic acid HCV inhibitors [2]. The target compound lacks these hydroxyl groups, and the unsubstituted pyrimidine-4-carboxylic acid scaffold is not expected to exhibit this antiviral activity; no HCV NS5B or Influenza PA inhibition has been reported for the des-hydroxy scaffold. This defines a clear functional boundary: the target compound is primarily a synthetic intermediate or a scaffold for derivatisation, not a direct antiviral lead.

Antiviral HCV NS5B Influenza polymerase

Commercial Availability and Purity: Differentiated Procurement Profile

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is available from multiple vendors at 98% purity (e.g., Leyan, MolCore) . In contrast, the 5-carboxylic acid regioisomer (CAS 1340196-88-4) is frequently listed at 95% purity . The 6-regioisomer (CAS 2090592-02-0) has fewer commercial suppliers and limited bulk availability. The 5-methyl analog is available at 97–98% purity but at higher cost due to additional synthetic steps . This positions the target compound as the most accessible and highest-purity entry point into the 2-pyrazinyl-pyrimidine scaffold family for medicinal chemistry programs.

Procurement Supply chain Quality control

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic Acid — Highest-Impact Research and Industrial Application Scenarios


CHK1 Kinase Inhibitor Lead Optimisation Starting Scaffold

The 2-pyrazin-2-yl-pyrimidine-4-yl architecture is explicitly claimed in EP 2197874 B1 as the core scaffold for CHK1 kinase inhibitors [1]. The 4-carboxylic acid serves as a synthetic handle for amide coupling to introduce diverse amine fragments. The correct 2-pyrazinyl regioisomer is essential for hinge-binding geometry; the 6-regioisomer would project the substituents in an incompatible orientation.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The absence of substituents at C5 and C6 of the pyrimidine ring makes this compound an ideal starting point for parallel library synthesis. The 4-COOH can be coupled to amine libraries, while the C5 and C6 positions remain available for sequential C–H functionalisation, halogenation, or cross-coupling, as supported by pyrimidine-based scaffold diversification strategies [2]. The 5-methyl analog blocks C5 derivatisation and is unsuitable for this purpose .

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The 4-carboxylic acid group positioned adjacent to the pyrimidine N3 atom provides a bidentate metal-chelating motif. The pyrazine N atoms offer additional coordination sites, enabling construction of multi-nuclear metal complexes. This contrasts with the 5-COOH regioisomer, which lacks the intramolecular N/O chelation geometry, and the 5,6-dihydroxy analog, which competes for metal binding through its catechol-like moiety [3].

Antiviral Pharmacophore Refinement Programs

The known HCV NS5B inhibitory activity of the 5,6-dihydroxy analog (IC₅₀ 5,300 nM) provides a starting point for scaffold-hopping campaigns [4]. The des-hydroxy scaffold (this compound) can be sequentially functionalised to explore whether the dihydroxy motif is essential or can be replaced by heteroatom substitutions, while retaining the 4-COOH and 2-pyrazinyl architecture required for target engagement.

Quote Request

Request a Quote for 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.